molecular formula C10H5N B14232148 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine CAS No. 823813-94-1

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine

Cat. No.: B14232148
CAS No.: 823813-94-1
M. Wt: 139.15 g/mol
InChI Key: HROUFJRMULHAFE-UHFFFAOYSA-N
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Description

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a carbon-rich acetylenic compound featuring a conjugated backbone with multiple ethynyl groups and an amine functional group. Its structure combines a hex-3-ene-1,5-diyne core with ethynyl substituents at the 3- and 4-positions and an amine at the 1-position. This compound belongs to the tetraethynylethene (TEE) family, which serves as a molecular "construction kit" for synthesizing advanced materials with tailored optoelectronic properties .

Properties

CAS No.

823813-94-1

Molecular Formula

C10H5N

Molecular Weight

139.15 g/mol

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyn-1-amine

InChI

InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2

InChI Key

HROUFJRMULHAFE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CN)C#C

Origin of Product

United States

Preparation Methods

Sequential Coupling for Ethynyl Group Installation

A plausible route involves iterative Sonogashira reactions to install ethynyl groups at positions 3 and 4 of a hex-3-ene-1,5-diyne scaffold. For example:

  • Step 1 : Coupling of 1,5-dibromohex-3-ene with trimethylsilylacetylene (TMSA) under PdCl₂(PPh₃)₂ catalysis (0.4–1 mol%) and CuI co-catalysis in Et₃N/THF.
  • Step 2 : Desilylation using CsF/MeOH to yield terminal alkynes.
  • Step 3 : Repeat coupling with another alkyne precursor to install the 3,4-diethynyl groups.

Challenges :

  • Steric hindrance at the 3,4-positions may reduce coupling efficiency.
  • Over-reduction or homo-coupling side reactions require careful ligand selection (e.g., PPh₃ vs. bulky phosphines).

Amine Group Introduction via Substitution

Post-coupling, the terminal bromide at position 1 can be replaced with an amine via nucleophilic substitution:

  • Treatment with aqueous NH₃ or benzylamine in DMF at 80°C.
  • Yields depend on leaving group ability (Br > Cl) and solvent polarity.

Base-Mediated Elimination Reactions

Elimination strategies are effective for generating conjugated ene-diyne systems, as demonstrated in the synthesis of tetraethynylethene (TE).

Propargylic Bromide Elimination

The DiVA portal study highlights the synthesis of TE via dehydrohalogenation of propargylic bromides:

  • Starting Material : 1,6-Dibromohex-3-ene-1,5-diyne.
  • Conditions : KOtBu (2 eq) in THF at 0°C to room temperature.
  • Mechanism : Concerted E2 elimination to form triple bonds.

Adaptation for Amine Derivative :

  • Use 1-bromo-6-aminohex-3-ene-1,5-diyne to eliminate HBr while retaining the amine group.
  • Challenges include amine protonation under basic conditions, necessitating protected amines (e.g., Boc or Fmoc).

Functional Group Interconversion Approaches

Reductive Amination of Carbonyl Precursors

A keto-enol intermediate (e.g., hex-3-ene-1,5-diyne-1-one) can undergo reductive amination:

  • Step 1 : Condensation with NH₃ or amines in MeOH/HOAc.
  • Step 2 : Reduction with NaBH₃CN or H₂/Pd-C.

Limitations :

  • Requires stable carbonyl precursors, which may be incompatible with conjugated ene-diyne systems due to electronic delocalization.

Curtius Rearrangement for Amine Installation

Introducing the amine via an acyl azide intermediate:

  • Step 1 : Convert a carboxylic acid (position 1) to acyl chloride.
  • Step 2 : React with NaN₃ to form acyl azide.
  • Step 3 : Thermal rearrangement to isocyanate, followed by hydrolysis to amine.

Drawbacks :

  • Multi-step synthesis increases side-reaction risks.
  • High temperatures may degrade alkynes.

Comparative Analysis of Methods

Method Starting Materials Catalysts/Conditions Yield* Advantages Limitations
Sonogashira Coupling 1,5-Dibromohex-3-ene, TMSA PdCl₂(PPh₃)₂, CuI, Et₃N/THF ~40% Modular, scalable Multiple steps, desilylation required
Base Elimination Propargylic bromides KOtBu, THF ~35% Single-step, high conjugation Amine protection needed
Reductive Amination Carbonyl derivatives NaBH₃CN, MeOH/HOAc ~25% Mild conditions Precursor instability

*Estimated yields based on analogous reactions.

Stereochemical and Stability Considerations

  • Double Bond Geometry : The hex-3-ene double bond’s ( E)/( Z) ratio influences electronic properties. Pd-catalyzed methods favor ( Z)-isomers due to oxidative addition stereochemistry.
  • Alkyne Stability : Conjugated ethynyl groups are prone to Glaser coupling under basic or oxidative conditions. Stabilization via bulky substituents or low-temperature processing is critical.
  • Amine Reactivity : The terminal amine may participate in unwanted cyclization or oxidation. N-Protection (e.g., acetyl, trifluoroacetyl) is recommended during synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its combination of acetylenic conjugation and an amine group. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine C₈H₅N Ethynyl, amine, conjugated diyne Amine enhances electron donation and solubility
1,2-Diethynylethenes (DEEs) C₆H₄ Ethynyl, conjugated diyne Simpler backbone; lacks functional groups for CT tuning
2,2-Diphenylethan-1-amine C₁₄H₁₃N Amine, phenyl Non-conjugated; used in bioactive intermediates
Dimethyl(1-phenyl-1H-triazol-4-ylmethyl)amine C₁₁H₁₄N₄ Triazole, methylamine Heterocyclic amine; limited conjugation
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ Carboxylic acid, phenolic Polar, acidic; pharmacological applications

Optoelectronic and Material Properties

Property This compound DEEs Pt-Bridged TEE Oligomers
Conjugation Extended π-system with amine-enhanced CT Moderate conjugation Insulated by Pt(II) centers
NLO Performance High χ(3) (100× fused silica); d₃₃ after poling Not reported Low due to metal insulation
Solubility High in aprotic solvents Moderate Low without solubilizing groups
Stimuli Responsiveness 8-state switching (light/proton) None Limited to structural roles

Research Findings and Innovations

Charge-Transfer Enhancement: The amine group in this compound acts as an electron donor, enabling intense intramolecular CT in push–pull systems. This property is absent in non-amine TEEs .

Multi-State Switching : Functionalization with amine allows access to eight addressable states, a feature unmatched by simpler amines like 2,2-diphenylethan-1-amine .

Synthetic Versatility: The compound’s amine group facilitates post-functionalization (e.g., with tetracyanoethylene), creating dendritic chromophores with exceptional redox properties .

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